molecular formula C18H13Cl2N5OS2 B11244964 N-(2,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11244964
M. Wt: 450.4 g/mol
InChI Key: JALDJJKZDZIULV-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of dichlorophenyl, pyrrole, thiophene, and triazole moieties

Properties

Molecular Formula

C18H13Cl2N5OS2

Molecular Weight

450.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H13Cl2N5OS2/c19-12-5-6-14(13(20)10-12)21-16(26)11-28-18-23-22-17(15-4-3-9-27-15)25(18)24-7-1-2-8-24/h1-10H,11H2,(H,21,26)

InChI Key

JALDJJKZDZIULV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Pyrrole and Thiophene Groups: These groups are introduced through nucleophilic substitution reactions.

    Coupling with Dichlorophenyl Acetamide: The final step involves coupling the triazole derivative with 2,4-dichlorophenyl acetamide under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the dichlorophenyl moiety, potentially leading to dechlorination.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology and Medicine

In medicinal chemistry, N-(2,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit biological activity, making it a candidate for drug development. It could potentially act as an inhibitor for specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(2,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both pyrrole and thiophene rings could enhance its electronic properties, making it suitable for specific applications in materials science.

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